2-amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, also known as AZ12601011, belongs to a class of chemical compounds known as pyrano[3,2-c]quinolines. This specific compound has been investigated in preclinical research for its potential as a therapeutic agent, specifically for its ability to inhibit transforming growth factor beta receptor 1 (TGFBR1) kinase activity. []
While the specific synthesis of 2-amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (AZ12601011) has not been explicitly detailed in the provided papers, related research suggests a potential synthetic route. A similar compound, 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, was synthesized using a multicomponent reaction involving salicylaldehydes, malononitrile, and 4-hydroxy-1-methylquinolin-2(1H)-one. [] This reaction was catalyzed by AcONa in a minimal amount of ethanol, resulting in high yields of the desired product. It is plausible that a similar synthetic approach, with appropriate modifications to the starting materials, could be employed to synthesize AZ12601011.
2-amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (AZ12601011) acts as a potent and selective inhibitor of TGFBR1 kinase. [] TGFBR1 is a cell surface receptor that plays a crucial role in mediating the signaling pathways of transforming growth factor beta (TGFβ). By inhibiting TGFBR1 kinase activity, AZ12601011 effectively blocks the downstream signaling cascade triggered by TGFβ. This disruption of TGFβ signaling has been shown to have therapeutic benefits in preclinical models of various diseases, including cancer and fibrosis. []
CAS No.:
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: